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An In-Depth Technical Guide to the Structural Landscape of 5-bromo-4-methyl-1H-
pyrrolo[2,3-b]pyridine and its Progenitor, 5-bromo-1H-pyrrolo[2,3-b]pyridine

Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in

medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic

agents. This technical guide provides a comprehensive analysis of the structural characteristics

of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of

various pharmacologically active molecules. While a definitive single-crystal X-ray structure for

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is not publicly available, this guide leverages

the detailed crystallographic data of the closely related precursor, 5-bromo-1H-pyrrolo[2,3-

b]pyridine, to infer and discuss the anticipated structural features. The guide will delve into the

synthesis, spectroscopic characterization, and the profound impact of the bromo and methyl

substituents on the electronic and steric properties of the pyrrolo[2,3-b]pyridine core.

Introduction: The Significance of the 1H-pyrrolo[2,3-
b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole, where a

nitrogen atom replaces the C7 carbon. This substitution introduces a hydrogen bond acceptor

site and alters the electronic distribution of the ring system, often leading to enhanced binding
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affinity and selectivity for various biological targets. The versatility of this scaffold has made it a

cornerstone in the development of treatments for a range of diseases, particularly in oncology.

Synthesis and Spectroscopic Characterization
The synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through

multi-step synthetic routes, often starting from substituted pyridines. While specific protocols for

this exact molecule are proprietary or embedded within broader patent literature, general

synthetic strategies involve the construction of the pyrrole ring onto a pre-functionalized

pyridine core.

General Synthetic Approach:

A plausible synthetic route, adapted from related literature, is outlined below. This multi-step

process highlights the key transformations required to assemble the target molecule.

Substituted Pyridine Nitration Chlorination Amination Cyclization Bromination 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Spectroscopic data is essential for the unambiguous identification and characterization of 5-
bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.
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Spectroscopic Data Description

¹H NMR

The proton NMR spectrum is expected to show

distinct signals for the aromatic protons on the

pyridine and pyrrole rings, as well as a

characteristic singlet for the methyl group.

¹³C NMR

The carbon NMR spectrum will provide

information on the number and electronic

environment of the carbon atoms in the

molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is

used to confirm the molecular formula by

providing a highly accurate mass-to-charge

ratio.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic

absorption bands for the N-H and C-H stretching

vibrations, as well as fingerprint region

absorptions unique to the substituted

pyrrolo[2,3-b]pyridine core.

Crystal Structure Analysis: Insights from 5-bromo-
1H-pyrrolo[2,3-b]pyridine
While the crystal structure of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine has not been

reported, a detailed analysis of the unsubstituted analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine,

provides a robust model for understanding its solid-state behavior. The crystallographic data for

5-bromo-1H-pyrrolo[2,3-b]pyridine reveals a planar molecule with specific intermolecular

interactions that dictate its crystal packing.[2][3]

Crystallographic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine:[3]
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Parameter Value

Chemical Formula C₇H₅BrN₂

Molecular Weight 197.04 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions
a = 8.9082(4) Å, b = 13.3632(6) Å, c = 5.8330(3)

Å

β = 103.403(5)°

Volume 675.47(6) Å³

Z 4

Key Structural Features:

Planarity: The fused pyridine and pyrrole rings form an essentially planar aza-indole

skeleton.[2][3]

Hydrogen Bonding: In the crystal lattice, molecules of 5-bromo-1H-pyrrolo[2,3-b]pyridine

form inversion dimers through N-H···N hydrogen bonds between the pyrrole nitrogen of one

molecule and the pyridine nitrogen of a neighboring molecule.[2][3] This is a characteristic

interaction for 7-azaindole derivatives.
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Caption: Dimer formation via N-H···N hydrogen bonds in 7-azaindoles.

The Influence of the 4-Methyl Group
The introduction of a methyl group at the 4-position of the 5-bromo-1H-pyrrolo[2,3-b]pyridine

core is expected to have several significant effects on the molecule's properties:

Steric Hindrance: The methyl group will introduce steric bulk in the vicinity of the pyridine

nitrogen and the 5-bromo substituent. This could influence the planarity of the molecule and

potentially alter the crystal packing by disrupting the hydrogen bonding network observed in

the unsubstituted analog.

Electronic Effects: The methyl group is a weak electron-donating group, which will slightly

increase the electron density of the pyridine ring. This can modulate the reactivity and the

hydrogen bond accepting ability of the pyridine nitrogen.

Solubility: The addition of the nonpolar methyl group may decrease the aqueous solubility of

the compound while increasing its solubility in organic solvents.

Applications in Drug Discovery
Substituted 1H-pyrrolo[2,3-b]pyridines are of great interest in drug development. The 5-bromo-

4-methyl derivative serves as a versatile intermediate for introducing further diversity through
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cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the bromine-bearing

position. This allows for the synthesis of libraries of compounds for screening against various

biological targets, including protein kinases.

Conclusion
This technical guide has provided a detailed overview of the structural and chemical properties

of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. While the definitive crystal structure of this

specific compound remains to be determined, the analysis of its parent compound, 5-bromo-

1H-pyrrolo[2,3-b]pyridine, offers valuable insights into its likely solid-state behavior. The

interplay of the bromo and methyl substituents on the 7-azaindole core highlights the subtle yet

significant modifications that can be engineered into this important scaffold to fine-tune its

properties for applications in medicinal chemistry. Further research, including the successful

crystallization and X-ray diffraction analysis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine,

would be invaluable in confirming the structural hypotheses presented in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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